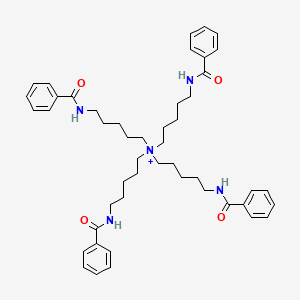
Tetrakis(5-benzamidopentyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(5-benzamidopentyl)azanium is a complex organic compound known for its unique structure and properties It is characterized by the presence of four benzamidopentyl groups attached to an azanium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(5-benzamidopentyl)azanium typically involves the reaction of benzamidopentylamine with a suitable azanium precursor under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane or toluene, at a specific temperature and pressure to ensure the formation of the desired product. The reaction may also require the use of catalysts or other reagents to facilitate the process.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This may include optimizing reaction conditions, using more efficient catalysts, and employing advanced purification techniques to obtain high-purity products. The industrial process also focuses on cost-effectiveness and sustainability to ensure the compound’s commercial viability.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(5-benzamidopentyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamidopentyl groups can undergo substitution reactions with different nucleophiles or electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzamidopentyl derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in various substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Tetrakis(5-benzamidopentyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of tetrakis(5-benzamidopentyl)azanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(pentafluorophenyl)borate: Known for its use in ionic liquids and as a weakly coordinating anion.
Tetrakis(4-sulfonatophenyl)porphyrin:
Uniqueness
Tetrakis(5-benzamidopentyl)azanium stands out due to its unique structure, which allows for diverse chemical modifications and applications. Its benzamidopentyl groups provide specific functional properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
6270-95-7 |
|---|---|
Molekularformel |
C48H64N5O4+ |
Molekulargewicht |
775.1 g/mol |
IUPAC-Name |
tetrakis(5-benzamidopentyl)azanium |
InChI |
InChI=1S/C48H63N5O4/c54-45(41-25-9-1-10-26-41)49-33-17-5-21-37-53(38-22-6-18-34-50-46(55)42-27-11-2-12-28-42,39-23-7-19-35-51-47(56)43-29-13-3-14-30-43)40-24-8-20-36-52-48(57)44-31-15-4-16-32-44/h1-4,9-16,25-32H,5-8,17-24,33-40H2,(H3-,49,50,51,52,54,55,56,57)/p+1 |
InChI-Schlüssel |
CONBMICVFGPIDE-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC[N+](CCCCCNC(=O)C2=CC=CC=C2)(CCCCCNC(=O)C3=CC=CC=C3)CCCCCNC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




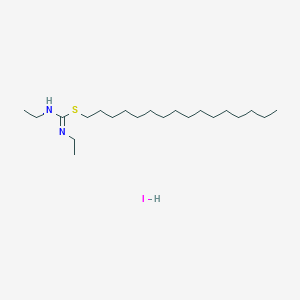
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)


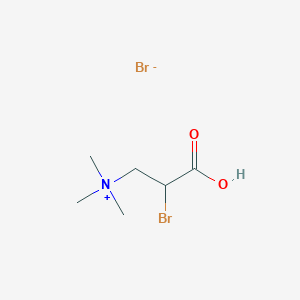
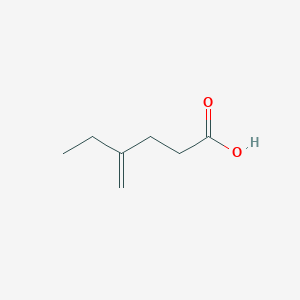

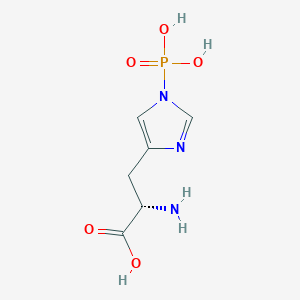
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
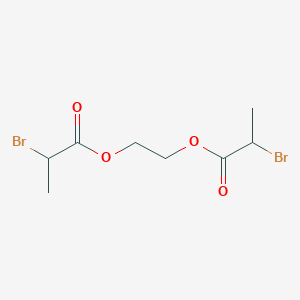
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
